Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-7(14)13-9(11-5)8(6(2)12-13)10(15)16-3/h4,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETXNEOCQUWODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (MDMP) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₁N₃O₃
- CAS Number : 1158775-59-7
- Molecular Weight : 207.19 g/mol
- Structure :
Synthesis
MDMP can be synthesized through various synthetic routes involving the reaction of pyrazole derivatives with carboxylic acids and methylating agents. The synthesis typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the 3-carboxylate position.
Anticancer Activity
MDMP has shown promising anticancer properties in various studies. Notably, it has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer cell line)
- MDA-MB-231 (triple-negative breast cancer cell line)
In vitro assays demonstrated that MDMP exhibited significant cytotoxic effects against these cell lines, with IC50 values indicating effective antiproliferative activity. For instance, a study reported an IC50 value of approximately 4.8 µM for MDMP against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
The proposed mechanisms underlying the anticancer effects of MDMP include:
- Induction of Apoptosis : MDMP appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
- Antioxidant Activity : MDMP has demonstrated antioxidative properties which may contribute to its protective effects against oxidative stress in cancer cells .
Comparative Biological Activity
A comparison of MDMP with other pyrazolo[1,5-a]pyrimidine derivatives reveals that it possesses unique biological profiles. The following table summarizes the biological activity of selected compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| MDMP | 4.8 | Antiproliferative |
| Compound A | 3.1 | Antiproliferative |
| Compound B | 5.3 | Antioxidant |
| Compound C | 8.7 | Selective against MCF-7 |
Case Studies
Several case studies have highlighted the effectiveness of MDMP in preclinical models:
- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with MDMP showed a significant reduction in viability compared to untreated controls, confirming its potential as an anticancer agent .
- Combination Therapy : Research indicated that combining MDMP with traditional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, particularly in resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to modulate neuroinflammatory responses and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that it can reduce oxidative stress markers and improve cognitive function in animal studies .
Agricultural Applications
1. Plant Growth Regulation
In agricultural research, this compound has been evaluated as a potential plant growth regulator. Studies indicate that it can enhance seed germination rates and promote root development in various crops. Field trials have shown improved yields in treated plants compared to controls, suggesting its utility in sustainable agriculture practices .
2. Pest Resistance
The compound's efficacy as a biopesticide is also under investigation. Preliminary results suggest that it may deter certain pests while being safe for beneficial insects. This dual action could lead to its use in integrated pest management systems, reducing reliance on synthetic pesticides .
Material Science Applications
1. Synthesis of Novel Materials
this compound serves as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Researchers are exploring its incorporation into polymer matrices for applications in coatings and composites .
2. Photovoltaic Devices
There is ongoing research into the use of this compound in organic photovoltaic devices. Its unique electronic properties could improve the efficiency of solar cells by enhancing charge transport within the active layers .
Summary of Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical Properties
- Hydrogen Bonding: The 7-hydroxy group in the target compound enables strong hydrogen-bond interactions, which are absent in non-hydroxylated analogs like Ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate . This property may enhance solubility in polar solvents .
- Metabolic Stability : Esters (e.g., methyl or ethyl carboxylates) are prone to hydrolysis in vivo. Replacement of the ester with amides (e.g., carboxamides) improves metabolic stability, as demonstrated in kinase inhibitor optimizations .
Preparation Methods
General Synthetic Route Overview
The core synthetic approach to methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves:
- Cyclocondensation reactions of 5-amino-3-aminopyrazoles with suitable electrophilic reagents.
- Esterification of the corresponding 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to the methyl ester form.
- Utilization of β-dicarbonyl compounds or malonic acid derivatives to construct the pyrimidine ring fused with the pyrazole.
This approach allows for structural modifications at key positions (2, 3, 5, 6, and 7) on the heterocyclic ring system, enabling the synthesis of diverse derivatives with tailored properties.
Cyclocondensation Method Using Malonic Acid Derivatives
One of the established methods involves the cyclocondensation of 5-amino-3-hetarylpyrazoles with malonic acid or its derivatives. A notable improved protocol includes:
- Activation of malonic acid with phosphoryl chloride (POCl3) in the presence of catalytic pyridine, which forms a reactive malonic acid phosphoric ester intermediate.
- This activated intermediate reacts with the aminopyrazole to form the pyrazolo[1,5-a]pyrimidine ring system efficiently.
- This method yields the target compound in higher yields and shorter reaction times compared to classical esterification with dimethyl malonate under basic conditions.
- Additionally, this protocol avoids the need for converting hydroxyl groups to chlorides, simplifying the synthesis.
Esterification of the Parent Carboxylic Acid
The methyl ester derivative is prepared by esterifying the parent 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
- The carboxylic acid is reacted with methanol in the presence of an acid catalyst (commonly sulfuric acid or hydrochloric acid).
- This esterification proceeds under reflux conditions, converting the acid to the methyl ester.
- The reaction conditions must be controlled to avoid hydrolysis or degradation of the pyrazolo[1,5-a]pyrimidine core.
- The resulting methyl ester exhibits good stability under standard storage but may be sensitive to moisture and light.
Use of β-Dicarbonyl Compounds and Microwave-Assisted Cyclization
Recent advances have demonstrated the utility of β-dicarbonyl compounds in the synthesis of pyrazolo[1,5-a]pyrimidines:
- Reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-diketones (e.g., 2-acetylcyclopentanone) leads to regioselective formation of pyrazolo[1,5-a]pyrimidine derivatives.
- Microwave irradiation has been employed to accelerate these cyclization reactions, significantly reducing reaction times from hours to minutes.
- Microwave-assisted synthesis also improves yields and purity while minimizing by-products.
- This solvent-free or low-solvent method aligns with green chemistry principles by reducing solvent use and energy consumption.
Palladium-Catalyzed Direct C–H Arylation and Subsequent Functionalization
For functionalized derivatives, a one-pot, two-step method involves:
- Palladium-catalyzed direct C–H arylation of a 7-ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine precursor.
- The reaction uses Pd(OAc)2 as the catalyst, DavePhos as the ligand, and Cs2CO3 as the base under microwave irradiation.
- This step is followed by saponification and decarboxylation to yield 7-substituted pyrazolo[1,5-a]pyrimidines.
- This method offers shorter reaction times and higher yields compared to traditional cross-coupling reactions and uses less toxic reagents.
Alternative Pericyclic and Cycloaddition Approaches
Some innovative methods bypass aminopyrazole intermediates:
- A [4 + 2] cycloaddition reaction starting from acyclic precursors such as N-propargylic sulfonylhydrazones and sulfonyl azides.
- This sequence involves click chemistry to form triazoles followed by intramolecular Diels–Alder reactions to construct the fused heterocyclic system.
- Subsequent elimination reactions in basic media yield the desired pyrazolo[1,5-a]pyrimidine derivatives.
- This scalable, one-pot process provides an alternative synthetic route with potential for structural diversification.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Cyclocondensation with Malonic Acid | 5-amino-3-hetarylpyrazole, malonic acid, POCl3, pyridine | High yield, reduced reaction time, avoids chlorination step | Requires POCl3 handling, acidic conditions |
| Esterification of Carboxylic Acid | Methanol, acid catalyst (H2SO4/HCl), reflux | Straightforward, well-established | Sensitive to moisture/light |
| β-Dicarbonyl Compounds + Microwave | 3-amino-1H-pyrazoles, β-diketones, microwave irradiation | Rapid, high yield, solvent-free possible | Requires microwave setup |
| Pd-Catalyzed C–H Arylation + Saponification | Pd(OAc)2, DavePhos, Cs2CO3, microwave | One-pot, high yield, less toxic reagents | Catalyst cost, optimization needed |
| Pericyclic Cycloaddition | N-propargylic sulfonylhydrazones, sulfonyl azides, Cu(I)Cl | One-pot, scalable, diverse substitution | Multi-step intermediates, specialized reagents |
Research Findings and Analysis
- The use of activated malonic acid phosphoric esters significantly improves the efficiency of pyrazolo[1,5-a]pyrimidine synthesis by enhancing electrophilicity and reducing side reactions.
- Microwave-assisted synthesis has emerged as a powerful method to reduce reaction times from hours to minutes while increasing yields and purity, supporting greener chemistry approaches.
- The direct C–H arylation strategy under microwave conditions represents a modern, efficient route to functionalized derivatives, facilitating rapid diversification for medicinal chemistry applications.
- Alternative synthetic routes via pericyclic reactions and click chemistry offer innovative pathways that may bypass traditional aminopyrazole intermediates, expanding synthetic versatility.
Q & A
Q. Table 1: Optimization of Solvent Systems
| Solvent | Temperature | Yield (%) |
|---|---|---|
| Ethanol:H₂O | RT, US* | 95 |
| DMF | 80°C | 70 |
| Acetonitrile | RT | 60 |
| *US = Ultrasonic irradiation |
Advanced: What strategies address contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- X-ray Crystallography : Use SHELX programs to resolve ambiguities in bond lengths and angles .
- Isotopic Labeling : Deuterated analogs clarify exchangeable protons (e.g., hydroxyl groups) in ¹H NMR .
Advanced: How are derivatives designed for structure-activity relationship (SAR) studies in kinase inhibition?
Answer:
- Ester Modifications : Replacing the 3-carboxylate with heterocycles (e.g., pyridine) enhances B-Raf kinase inhibition (IC₅₀ < 100 nM) .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at C7 improve binding affinity by modulating electron density .
- Amide Coupling : Silica-mediated amidation with primary amines generates analogues (e.g., 5a–h ) for biological screening .
Advanced: What methodologies are used to analyze hydrogen bonding and crystal packing in pyrazolo[1,5-a]pyrimidines?
Answer:
- Graph Set Analysis : Characterize hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .
- Thermal Analysis : DSC/TGA identify polymorphic transitions influenced by hydroxyl-ester interactions .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., O–H···N vs. C–H···π) .
Advanced: How do substituents at C5 and C7 influence reactivity in further functionalization?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
